molecular formula C11H15Cl2N3O B2965047 1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride CAS No. 2418727-64-5

1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride

Cat. No.: B2965047
CAS No.: 2418727-64-5
M. Wt: 276.16
InChI Key: SUAKWOVWCLZNJJ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride is a high-purity chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry due to their diverse biological activities. This specific compound, featuring a 2-aminoethyl side chain, serves as a versatile intermediate in organic synthesis and drug discovery. Research into structurally related quinoxaline compounds has demonstrated significant potential in neuroscience, with some derivatives exhibiting notable anxiolytic activity in vivo without impairing locomotor function, positioning them as promising subjects for the development of new neuroactive agents . Furthermore, the 3-methylquinoxalin-2-one core is of interest in oncology research, as similar compounds have been designed and synthesized as potent inhibitors of VEGFR-2, a key tyrosine kinase receptor involved in tumour angiogenesis, and have shown promising cytotoxic activities against various human cancer cell lines . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental protocols. Researchers value this building block for exploring structure-activity relationships and developing novel molecules for potential application in central nervous system (CNS) disorders, anticancer strategies, and antimicrobial agents .

Properties

IUPAC Name

1-(2-aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-8-11(15)14(7-6-12)10-5-3-2-4-9(10)13-8;;/h2-5H,6-7,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAKWOVWCLZNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-nitroaniline with ethyl acetoacetate, followed by reduction and cyclization to form the quinoxaline core

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoxaline ring or the aminoethyl side chain.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties.

Scientific Research Applications

1-(2-Aminoethyl)-3-m

Biological Activity

1-(2-Aminoethyl)-3-methylquinoxalin-2-one; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential neuropharmacological effects, supported by data tables and relevant case studies.

1. Overview of Quinoxaline Derivatives

Quinoxaline derivatives have been extensively studied for their broad spectrum of biological activities, including antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties. The structure of 1-(2-Aminoethyl)-3-methylquinoxalin-2-one places it within this class, with specific modifications that enhance its pharmacological profiles.

Research indicates that quinoxaline derivatives exhibit antimicrobial activity primarily through mechanisms involving DNA damage and the production of reactive oxygen species (ROS). For instance, compounds similar to 1-(2-Aminoethyl)-3-methylquinoxalin-2-one have demonstrated efficacy against various bacterial strains by inducing oxidative stress leading to cell death .

2.2 Efficacy Against Pathogens

A study highlighted the effectiveness of related quinoxaline compounds against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 1.25 µg/mL for some derivatives . The following table summarizes the MIC values for selected quinoxaline derivatives against various pathogens:

CompoundPathogenMIC (µg/mL)
1-(2-Aminoethyl)-3-methylquinoxalin-2-oneM. tuberculosisTBD
Quinoxaline Derivative AE. coli5
Quinoxaline Derivative BS. aureus10
Quinoxaline Derivative CPseudomonas aeruginosa15

3.1 In Vitro Studies

Quinoxaline derivatives have shown promise as anticancer agents. In vitro studies have demonstrated that compounds structurally related to 1-(2-Aminoethyl)-3-methylquinoxalin-2-one can inhibit the growth of cancer cell lines such as HepG-2 and MCF-7. The mechanism involves the inhibition of vascular endothelial growth factor receptor (VEGFR-2), which is critical for tumor angiogenesis .

3.2 Case Study: VEGFR-2 Inhibition

A specific derivative exhibited a notable IC50 value against VEGFR-2, indicating its potential as an anticancer therapeutic agent. The following table outlines the cytotoxic effects observed in various cancer cell lines:

CompoundCell LineIC50 (µM)
1-(2-Aminoethyl)-3-methylquinoxalin-2-oneHepG-2TBD
Quinoxaline Derivative DMCF-712
Quinoxaline Derivative EA5498

4. Neuropharmacological Effects

Recent studies have begun to explore the anxiolytic potential of quinoxaline derivatives, including 1-(2-Aminoethyl)-3-methylquinoxalin-2-one. In vivo evaluations using models such as the elevated plus maze have shown promising results, suggesting that these compounds may modulate anxiety-related behaviors through GABAergic mechanisms similar to those of established anxiolytics like diazepam .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoxaline Family

1-(3-Aminopropyl)-3-methylquinoxalin-2-one Dihydrochloride
  • Core Structure: Quinoxalin-2-one.
  • Substituents: 3-Methyl, 1-(3-aminopropyl).
  • Molecular Formula : C₁₂H₁₅N₃O·2HCl → C₁₂H₁₇Cl₂N₃O (MW: 290.2 g/mol).
  • Key Differences: The aminopropyl chain (vs. aminoethyl) increases molecular flexibility and may alter binding interactions. Storage at 4°C suggests lower stability compared to the target compound’s room-temperature storage .
1-(2-Aminoethyl)-3-(2-thienyl)quinoxalin-2-one Hydrochloride
  • Core Structure: Quinoxalin-2-one.
  • Substituents: 3-(2-Thienyl), 1-(2-aminoethyl).
  • This compound is noted for agrochemical applications, emphasizing the role of substituents in directing biological utility .

Heterocyclic Analogues with Modified Cores

1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione Hydrochloride
  • Core Structure : Quinazoline-2,4-dione.
  • Substituents: 3-Methyl, 1-(2-aminoethyl).
  • Molecular Formula: Not explicitly stated, but quinazoline derivatives typically have C₁₁H₁₃ClN₄O₂ (estimated MW: 284.7 g/mol).
  • Key Differences: The quinazoline core has two nitrogen atoms (vs. one in quinoxaline), altering hydrogen-bonding capacity and electronic distribution. This compound is discontinued, suggesting challenges in synthesis or application .
1-(2-Aminoethyl)-3-phenylurea Hydrochloride
  • Core Structure : Urea.
  • Substituents: 3-Phenyl, 1-(2-aminoethyl).
  • Molecular Formula : C₁₀H₁₆ClN₃O₂ (MW: 210.1–239.7 g/mol).
  • Key Differences: The urea backbone provides distinct hydrogen-bonding motifs. Melting points range from 180–210°C, indicating higher thermal stability compared to quinoxaline derivatives .
Table 1: Comparative Physicochemical Data
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Storage Conditions
Target Compound Quinoxalin-2-one C₁₁H₁₄ClN₃O 239.7 N/A RT
1-(3-Aminopropyl)-3-methylquinoxalin-2-one diHCl Quinoxalin-2-one C₁₂H₁₇Cl₂N₃O 290.2 N/A 4°C
1-(2-Aminoethyl)-3-phenylurea HCl Urea C₁₀H₁₆ClN₃O₂ 239.7 180–210 RT
1-(2-Aminoethyl)-3-(2-thienyl)quinoxalin-2-one HCl Quinoxalin-2-one C₁₃H₁₃ClN₃OS 294.8 N/A N/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(2-Aminoethyl)-3-methylquinoxalin-2-one dihydrochloride?

  • Methodological Answer : The compound can be synthesized via N-alkylation of quinoxaline precursors using alkylating agents (e.g., propargyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). A two-step approach may involve initial formation of the quinoxalin-2-one scaffold followed by dihydrochloride salt formation using HCl. Reaction optimization should focus on temperature control (room temperature to 60°C) and stoichiometric ratios to minimize byproducts. Crystallization from ethanol or methanol is recommended for purification .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray crystallography identifies intramolecular hydrogen bonds (e.g., C–H···O) and π-π stacking interactions, critical for confirming stereochemistry .
  • NMR spectroscopy (¹H/¹³C) resolves aromatic protons and methyl/aminoethyl substituents.
  • Mass spectrometry (ESI or EI) validates molecular weight, while HPLC (reverse-phase) assesses purity (>95%) under gradient elution conditions .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store at 4°C in airtight, light-protected containers. Pre-dissolve in anhydrous DMSO or ethanol for biological assays to prevent hydrolysis. Monitor degradation via TLC or HPLC after long-term storage, particularly for amine oxidation or quinoxaline ring modifications .

Advanced Research Questions

Q. What strategies address contradictory data in this compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response profiling : Use multiple cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity from broad-spectrum activity.
  • Mechanistic assays : Compare ROS generation, DNA intercalation, or enzyme inhibition (e.g., topoisomerases) across models.
  • Theoretical alignment : Reconcile discrepancies by revisiting structure-activity relationships (SAR) or pharmacokinetic parameters (e.g., logP, bioavailability) .

Q. How can computational modeling guide the optimization of its pharmacological properties?

  • Methodological Answer :

  • Molecular docking : Screen against target receptors (e.g., bacterial gyrase or fungal CYP51) to prioritize substituent modifications.
  • QSAR analysis : Correlate electronic (Hammett constants) or steric parameters (Taft indices) with observed bioactivity.
  • MD simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation, pH 7.4) .

Q. What experimental frameworks resolve ambiguities in its mechanism of action?

  • Methodological Answer :

  • Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets (e.g., bacterial efflux pumps) and confirm on-target effects.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with purified enzymes or DNA.
  • Metabolomic profiling : Track downstream metabolic shifts (e.g., ATP depletion, lipid peroxidation) to infer pathways .

Synthesis and Optimization

Q. How can reaction conditions be tailored to improve yield in large-scale synthesis?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield.
  • Catalyst screening : Test CeO₂ nanoparticles or phase-transfer catalysts (e.g., tetrabutylammonium bromide) for regioselective alkylation.
  • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman to monitor intermediate formation .

Theoretical and Methodological Alignment

Q. Which theoretical frameworks are most relevant for studying its interactions with biological systems?

  • Methodological Answer :

  • Receptor theory : Apply allosteric modulation principles to explain nonlinear dose-response curves.
  • Free-energy perturbation (FEP) : Model ligand-binding thermodynamics to prioritize derivatives.
  • Systems biology : Integrate multi-omics data (proteomics, transcriptomics) to map cellular responses .

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